2-acetamido-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide
Description
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Properties
IUPAC Name |
2-acetamido-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2S/c1-9(24)20-14-21-12-6-7-23(8-13(12)26-14)15(25)22-11-5-3-2-4-10(11)16(17,18)19/h2-5H,6-8H2,1H3,(H,22,25)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLHFMSDKRPGPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-acetamido-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide is a member of the thiazole and pyridine family, which has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C19H21F3N4O
- Molecular Weight : 378.399 g/mol
The structure includes a trifluoromethyl group, an acetamido moiety, and a thiazolo-pyridine ring system, which are critical for its biological activity.
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound is hypothesized to inhibit key proteins involved in cancer cell proliferation and survival. This includes the modulation of cell cycle regulators and apoptosis pathways.
- Case Study : A related thiazole derivative demonstrated cytotoxicity against human colon adenocarcinoma cell lines, showing a significant decrease in cell viability at concentrations ranging from 10 to 100 µM. The study highlighted that this derivative induced cell cycle arrest in the G1 phase by upregulating p27 KIP1 and downregulating cyclin D1 and CDK4 proteins .
| Compound | Cell Line | Concentration (µM) | Viability (%) | Mechanism |
|---|---|---|---|---|
| Thiazole Derivative | HT-29 (Colon Cancer) | 10-100 | Significant decrease | Cell cycle arrest |
Acetylcholinesterase Inhibition
Another area of investigation is the potential for acetylcholinesterase (AChE) inhibition:
- Relevance : AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Compounds similar to our target compound have shown promising AChE inhibitory activity.
- Research Findings : A study on related compounds revealed that certain derivatives exhibited IC50 values as low as 2.7 µM against AChE, suggesting strong potential for therapeutic applications in cognitive disorders .
Pharmacological Studies
Pharmacological evaluations have focused on the following areas:
- In Vitro Studies : Compounds were tested for their ability to inhibit cancer cell proliferation and their effects on normal cells to assess selectivity.
- Molecular Docking Studies : These studies elucidate binding interactions between the compound and target enzymes or receptors, providing insights into its efficacy and mechanism of action.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of thiazolo[5,4-c]pyridine derivatives in targeting cancer cells. The compound has been evaluated for its cytotoxic effects against various human cancer cell lines, including HEPG2 (hepatocellular carcinoma) and MDA-MB-231 (breast cancer). Research indicates that modifications to the thiazole ring can enhance anticancer activity. For instance, compounds with electron-withdrawing groups on the phenyl ring have shown significant cytotoxicity with IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HEPG2 | 22.6 | EGFR inhibition |
| Compound B | MDA-MB-231 | 1.4 | VEGFR2 kinase inhibition |
| Compound C | MCF-7 | 0.09 | HER-2 inhibition |
1.2 Autotaxin Inhibition
The compound has also been identified as an autotaxin inhibitor, which is relevant in treating conditions mediated by lysophosphatidic acid (LPA), such as cancer and neuropathic pain. Autotaxin plays a crucial role in the pathogenesis of these diseases by producing LPA from lysophosphatidylcholine. The inhibition of this enzyme could lead to new therapeutic strategies for managing these conditions .
Pharmacological Applications
2.1 Pain Management
Given its mechanism as an autotaxin inhibitor, 2-acetamido-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide shows promise in pain management therapies. By reducing LPA levels, it may alleviate neuropathic pain symptoms, providing a novel approach to treatment without the side effects associated with traditional analgesics .
2.2 Antimicrobial Properties
Thiazole derivatives have been explored for their antimicrobial activities. Preliminary studies suggest that compounds similar to this compound exhibit significant antibacterial effects against various pathogens, indicating potential applications in developing new antibiotics .
Case Studies and Research Findings
3.1 Case Study: Anticancer Efficacy
A study conducted on a series of thiazole derivatives revealed that certain modifications led to enhanced anticancer efficacy. For example, a derivative with a trifluoromethyl group exhibited improved potency against breast cancer cell lines compared to its predecessors . This highlights the importance of structural optimization in drug design.
3.2 Case Study: Autotaxin Inhibition
In another investigation focusing on autotaxin inhibitors, compounds structurally similar to this compound were shown to significantly reduce tumor growth in preclinical models by modulating the LPA signaling pathway . These findings underscore the therapeutic potential of this compound class in oncology.
Q & A
Q. What are the recommended synthetic pathways for 2-acetamido-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Condensation reactions to assemble the thiazolo-pyridine core.
- Cyclization under controlled temperatures (e.g., 60–80°C) using catalysts like p-toluenesulfonic acid.
- Functionalization of the core with acetamido and trifluoromethylphenyl groups via nucleophilic acyl substitution.
Key intermediates should be purified via column chromatography, and yields optimized by adjusting solvent polarity (e.g., dichloromethane/ethanol mixtures) .
Q. What analytical techniques are critical for structural characterization of this compound?
- Spectroscopic methods :
- NMR (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and purity.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- IR spectroscopy to identify carbonyl (C=O) and amide (N-H) functional groups.
- X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation .
Advanced Research Questions
Q. How can researchers optimize the synthetic route to improve yield and scalability?
- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .
- Flow chemistry : Explore continuous flow systems to enhance reaction control and reduce byproducts.
- Green chemistry principles : Substitute hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Q. What strategies are effective for resolving contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?
- Assay standardization : Use uniform cell lines (e.g., HEK293 for receptor studies) and controls.
- Impurity profiling : Employ HPLC-MS to quantify synthetic byproducts that may interfere with bioactivity .
- Computational validation : Cross-verify experimental IC₅₀ values with molecular docking simulations (e.g., AutoDock Vina) to assess target binding consistency .
Q. How can the compound’s regioselectivity be controlled during functional group introduction?
- Protecting group strategies : Temporarily block reactive sites (e.g., amine groups) with tert-butoxycarbonyl (Boc) before trifluoromethylphenyl addition.
- Steric and electronic modulation : Use bulky bases (e.g., DBU) to direct substitutions to less hindered positions.
- DFT calculations : Predict reactive sites via quantum chemical modeling (e.g., Gaussian 16) to guide synthetic design .
Q. What methodologies are recommended for elucidating the compound’s mechanism of action?
- In vitro assays :
- Enzyme inhibition studies (e.g., kinase assays) with ATP/ADP-Glo™ kits.
- Cellular uptake studies using fluorescent analogs or radiolabeled isotopes.
- Target deconvolution : Combine CRISPR-Cas9 screening with proteomics (e.g., affinity purification mass spectrometry) .
Q. How can researchers address stability challenges in long-term storage?
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways.
- Lyophilization : Improve shelf life by converting to a stable lyophilized powder.
- Analytical monitoring : Use UPLC-PDA at regular intervals to track degradation products .
Q. What approaches are used to correlate structural modifications with pharmacological activity?
- SAR studies : Synthesize analogs with systematic substitutions (e.g., replacing trifluoromethyl with cyano groups) and test in dose-response assays.
- 3D-QSAR modeling : Generate CoMFA/CoMSIA models to predict activity cliffs.
- Cryo-EM/X-ray crystallography : Resolve ligand-target complexes to identify critical binding interactions .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
